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Compound of Interest

Compound Name: Chloromethyl hydrogen carbonate

CAS No.: 143588-02-7

Cat. No.: B11924502

Get Quote

Executive Summary & Chemical Clarification
Target Audience: Medicinal Chemists, Process Chemists, and CMC (Chemistry, Manufacturing,

and Controls) Leads.

Nomenclature Correction: While the user query refers to "Chloromethyl Hydrogen
Carbonate" (

), it is critical to note that this specific protonated acid is chemically unstable and prone to
spontaneous decarboxylation. In pharmaceutical practice, this moiety is introduced using stable
electrophilic reagents, primarily Chloromethyl Chloroformate or its ester derivatives like
Chloromethyl Isopropyl Carbonate (CMIC).

Application Scope: This guide details the use of these reagents to generate Acyloxyalkyl

Carbonate prodrugs (e.g., Proxetil, Medoxomil, Cilexetil moieties). These groups mask polar

functionalities (phosphonates, carboxylates) to enhance oral bioavailability (permeability) and
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are rapidly hydrolyzed by non-specific esterases in the plasma to release the active parent

drug.

Scientific Foundation: The "Soft Alkylation"
Strategy
The primary challenge in synthesizing these prodrugs is the relatively low reactivity of the

chloromethyl group toward nucleophiles (drug carboxylates/phosphonates) due to the "hard"

nature of the chloride leaving group and the potential for hydrolysis.

To overcome this, we utilize a Finkelstein-Assisted Alkylation.

The Mechanistic Logic[1]
Direct Alkylation (Slow): Reaction of the drug salt (

) with the chloromethyl reagent (

) is sluggish and requires high temperatures, leading to degradation.

Iodide Catalysis (Fast): Adding catalytic or stoichiometric Sodium Iodide (NaI) or

Tetrabutylammonium Iodide (TBAI) converts the chloromethyl species to a highly reactive

iodomethyl species in situ.

Product: The "soft" iodide is a better leaving group, allowing the reaction to proceed at lower

temperatures (40–60°C) with higher yields.

Detailed Experimental Protocol
Case Study: Synthesis of a "Proxetil" Type Prodrug
(e.g., Tenofovir Disoproxil analog)
Reagents:

Substrate: Drug with free Phosphonic Acid or Carboxylic Acid group (1.0 eq).

Reagent: Chloromethyl Isopropyl Carbonate (CMIC) (2.5 - 4.0 eq).
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Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 - 4.0 eq).

Catalyst: Tetrabutylammonium Bromide (TBAB) or Sodium Iodide (NaI) (0.1 - 0.5 eq).

Solvent: N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) (anhydrous).

Step-by-Step Methodology
System Preparation:

Dry the reaction vessel (3-neck flask) thoroughly. Purge with Nitrogen (

) to remove atmospheric moisture. Rationale: Chloromethyl reagents hydrolyze rapidly in
moist air, releasing HCl and formaldehyde.

Solubilization:

Dissolve the Drug Substrate (1.0 eq) in NMP (5-10 volumes).

Add the Base (TEA, 4.0 eq) dropwise at ambient temperature. Stir for 30 minutes to

ensure complete deprotonation of the acid/phosphonate.

The Finkelstein Activation (Critical Step):

Add the Catalyst (NaI or TBAB, 0.5 eq).

Observation: If using NaI, the solution may darken slightly due to trace iodine liberation;

this is normal.

Reagent Addition:

Add Chloromethyl Isopropyl Carbonate (CMIC) (4.0 eq) slowly over 20 minutes.

Process Control: Maintain internal temperature

during addition to prevent exotherms.

Reaction Phase:
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Heat the mixture to 55–60°C.

Monitor via HPLC every 2 hours.

Endpoint: Reaction is considered complete when the mono-ester intermediate is

. (Note: Bis-alkylation is often required for phosphonates).

Work-up:

Cool to room temperature.[1]

Dilute with Ethyl Acetate (EtOAc) and wash with water (

).

Crucial Wash: Wash organic layer with saturated

to remove unreacted acid and hydrolyzed carbonate byproducts.

Dry over

and concentrate in vacuo.

Purification:

Flash chromatography (Silica Gel).

Mobile Phase: Gradient of Hexane/EtOAc (or DCM/MeOH for polar products).

Visualizing the Chemistry
Diagram 1: Synthesis Workflow (Finkelstein
Modification)
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Caption: Figure 1. The Finkelstein-assisted synthesis pathway converts the sluggish

chloromethyl electrophile into a reactive iodomethyl species, facilitating milder coupling

conditions.

Diagram 2: Metabolic Activation (The "Self-Immolation"
Cascade)
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Caption: Figure 2. The metabolic cascade. Esterases cleave the terminal ester, creating a

hydroxymethyl intermediate that spontaneously collapses to release the active drug.

Safety & Quality Control: Managing Impurities
Genotoxic Impurity (GTI) Control
Chloromethyl reagents are alkylating agents and are structurally alerting for mutagenicity.

Residual Reagent: CMIC must be controlled to ppm levels in the final API.

Analytical Method: Use GC-MS or LC-MS/MS with derivatization (e.g., using morpholine to

scavenge residual chloride) to achieve Limits of Quantitation (LOQ) < 5 ppm.
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Stability Data
Chloromethyl carbonates are sensitive to moisture.[2][3]

Storage: Store at 2–8°C under Argon.

Hydrolysis: In the presence of water, they degrade to form formaldehyde and the

corresponding alcohol.

Parameter Specification Limit Method

Appearance Colorless Liquid Visual

Assay > 98.0% GC-FID

Free Acid (HCl) < 0.5% Titration

Water Content < 0.1% Karl Fischer
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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